N-(3-methylphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-17-7-6-8-18(13-17)24-22(27)16-31(29,30)21-14-26(20-10-3-2-9-19(20)21)15-23(28)25-11-4-5-12-25/h2-3,6-10,13-14H,4-5,11-12,15-16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGNSUDZKBITQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole ring is replaced by a pyrrolidine moiety.
Sulfonylation: The sulfonyl group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the sulfonylated indole with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.
Medicine: The compound’s structure suggests potential pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: It can be used in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonylacetamide moiety may play a key role in binding to these targets, while the indole and pyrrolidine rings contribute to the compound’s overall activity and selectivity. Detailed studies on the compound’s binding affinity, molecular docking, and structure-activity relationships are necessary to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Heterocycle and Bioactivity: The target compound’s indole-sulfonyl scaffold is distinct from the pteridinyl or pyrimidoindole cores in other analogues . Indole derivatives often exhibit kinase or protease inhibitory activity, whereas pteridinyl systems (e.g., compound ) show selectivity for CDK5/p25, a target in neurodegenerative diseases. The CYP51 inhibitor replaces the sulfonyl group with a pyridinylamino moiety, emphasizing the role of nitrogen-rich aromatics in antiparasitic activity.
Substituent Effects: The 3-methylphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to the naphthyl group in , which could reduce solubility.
Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization of the indole ring, similar to methods for N-alkyl-2-(quinoxalin-2-ylsulfanyl)acetamides . In contrast, pteridinyl derivatives demand specialized coupling agents, increasing production costs.
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Physicochemical Properties
- Solubility: The pteridinyl derivative benefits from polar groups (ethanol, methoxy), yielding superior aqueous solubility.
Biological Activity
Chemical Structure and Properties
The molecular structure of N-(3-methylphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide features an indole ring system, a sulfonamide moiety, and a pyrrolidine derivative. These structural components are crucial for its biological activity, influencing its interactions with various biological targets.
Molecular Formula
- Molecular Weight: 518.6 g/mol
- Molecular Formula: C₁₈H₃₁N₃O₃S
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, research indicates that indole derivatives can exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study investigating the effects of related indole compounds demonstrated that they could inhibit the growth of colon carcinoma cells (HCT-15), with some derivatives showing IC50 values below 10 µM, indicating potent activity against these cancer cells .
Neuropharmacological Effects
The compound's structural similarity to known neuroactive substances suggests potential applications in treating neurological disorders. The pyrrolidine ring may enhance its ability to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology.
Mechanism of Action:
Research into similar compounds has shown that they can modulate neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. This modulation may lead to therapeutic effects in conditions such as depression and anxiety .
Anticonvulsant Properties
Compounds containing thiazole or pyrrolidine structures have been studied for their anticonvulsant properties. The introduction of a sulfonamide group may enhance these effects by increasing solubility and bioavailability.
Findings:
In animal models, related compounds demonstrated significant protection against chemically induced seizures, with effective doses reported in the range of 18.4 mg/kg . This suggests that this compound could be explored as a potential anticonvulsant agent.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. SAR studies indicate that substituents on the phenyl ring and variations in the pyrrolidine moiety significantly affect potency and selectivity against different biological targets.
Summary Table of SAR Findings
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-(3-methylphenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamide?
- Methodology : The synthesis typically involves multi-step reactions:
- Step 1 : Construct the indole core via Fischer indole synthesis or palladium-catalyzed coupling.
- Step 2 : Introduce the pyrrolidin-1-yl ethyl group via alkylation using reagents like 2-bromo-1-(pyrrolidin-1-yl)ethanone under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Sulfonylation at the indole 3-position using chlorosulfonic acid or a sulfonyl chloride derivative.
- Step 4 : Acetamide formation via coupling with N-(3-methylphenyl)amine using EDC/HOBt or DCC as coupling agents .
- Critical Parameters : Solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for sulfonylation), and purification via column chromatography.
Q. How can researchers verify the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., indole C3 sulfonyl, pyrrolidine N-ethyl).
- LC-MS : Assess purity (>95%) and molecular ion peak ([M+H]⁺) .
- IR Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹).
Q. What are the common chemical reactions involving this compound?
- Reactivity Profile :
- Oxidation : The pyrrolidine moiety may undergo oxidation to form N-oxide derivatives using mCPBA .
- Nucleophilic Substitution : Sulfonyl group can participate in SN2 reactions with thiols or amines .
- Hydrolysis : The acetamide group is susceptible to acidic/basic hydrolysis, yielding carboxylic acid derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Experimental Design :
- DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, using DMF vs. THF for sulfonylation .
- Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling steps to reduce side products .
Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?
- Troubleshooting Strategies :
- Purity Reassessment : Verify compound integrity via HPLC to rule out degradation products .
- Assay Validation : Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays).
- Structural Analogues : Compare activity with derivatives lacking the pyrrolidine or sulfonyl groups to identify pharmacophores .
Q. What computational methods predict the compound’s biological targets and mechanism of action?
- In Silico Approaches :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
